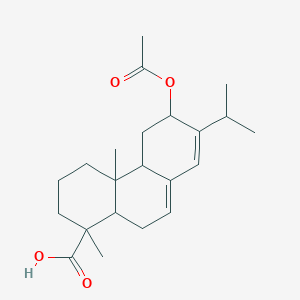

6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of structurally related compounds involves multiple steps, including stereocontrolled synthetic routes and cyclization reactions. For instance, a method for the stereocontrolled synthesis of a potential intermediate for diterpenoid synthesis showcases complex synthetic strategies that may be relevant (Banerjee et al., 1979). Another example involves the cyclization of certain precursors to yield octahydrophenanthrene derivatives (Wilamowski et al., 1995).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a high degree of complexity, with several stereocenters and functional groups. Crystal structure analysis provides insight into intra- and intermolecular interactions, confirming the flat boat conformation in some cases (Mahendra et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving similar molecules include lactonization, allylstannation, and rearrangements leading to various functionalized products. These reactions demonstrate the reactivity and potential for functional group transformations in such complex structures (Strah et al., 1996; Boaretto et al., 1985).

Physical Properties Analysis

The physical properties of compounds with similar structural frameworks, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and intermolecular forces. Studies on the crystal and molecular structure of related compounds provide valuable information on these aspects (Byriel et al., 1991).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards various reagents, and potential for forming cocrystals, are critical for understanding the behavior and applications of such molecules. Interactions with organic heterocyclic bases and the formation of molecular cocrystals highlight the versatility and range of reactivity (Byriel et al., 1992).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthesis and Crystal Structure : Research on dehydroabietic acid, a compound with a similar complex structure, demonstrates the interest in isolating and characterizing natural compounds from sources like rosin. These compounds are analyzed for their crystal structures to understand their molecular conformations and potential for further chemical modifications (Xiaoping Rao, Zhan‐qian Song, Shibin Shang, 2009).

Derivative Synthesis for Material Enhancement : Another study focused on synthesizing rosin derivatives to improve the properties of soybean-oil-based thermosets, indicating the role of structurally complex compounds in developing bio-based materials with enhanced performance (Yuan Liu, C. Li, J. Dai, Yanhua Jiang, Xiaoqing Liu, Jin Zhu, 2017).

Chemical Derivatives and Their Applications

Novel Compound Synthesis : Efforts in synthesizing novel compounds from acyclic precursors, demonstrating the chemical versatility and potential pharmaceutical or material science applications of complex organic molecules. The synthesis processes often aim at creating new molecules with specific functional groups that could lead to applications in various domains, including medicinal chemistry (Tsuneo Suzuki, K. Tanemura, Chizuko Okada, Akira Awaji, T. Shimizu, T. Horaguchi, 2001).

Molecular Modification for Property Improvement : The modification of molecules derived from natural sources, like rosin, to produce derivatives with improved thermal and mechanical properties for use in sustainable materials demonstrates the intersection of organic chemistry and materials science (Yuan Liu et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCSAJMAPLBRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)